molecular formula C10H18BF3KNO2 B12851485 Potassium 1-Boc-piperidin-2-yltrifluoroborate CAS No. 1684443-04-6

Potassium 1-Boc-piperidin-2-yltrifluoroborate

Cat. No.: B12851485
CAS No.: 1684443-04-6
M. Wt: 291.16 g/mol
InChI Key: WKDPZZXAXFATNC-UHFFFAOYSA-N
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Description

Potassium 1-Boc-piperidin-2-yl trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoroborate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1-Boc-piperidin-2-yl trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 1-Boc-piperidine-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of potassium 1-Boc-piperidin-2-yl trifluoroborate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-Boc-piperidin-2-yl trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate moiety with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Conditions: The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are aryl or vinyl-substituted piperidine derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of potassium 1-Boc-piperidin-2-yl trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium 1-Boc-piperidin-4-yl trifluoroborate
  • Potassium 1-Boc-piperidin-3-yl trifluoroborate
  • Potassium 1-Boc-piperidin-5-yl trifluoroborate

Uniqueness

Potassium 1-Boc-piperidin-2-yl trifluoroborate is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

1684443-04-6

Molecular Formula

C10H18BF3KNO2

Molecular Weight

291.16 g/mol

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]boranuide

InChI

InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-7-5-4-6-8(15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1

InChI Key

WKDPZZXAXFATNC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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